molecular formula C26H21N3O3 B2730854 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326925-88-5

2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2730854
CAS No.: 1326925-88-5
M. Wt: 423.472
InChI Key: QGESRWGNCIEISX-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 2-methoxyphenyl group and at position 2 with a 4-ethylphenyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its electron-withdrawing properties and metabolic stability, often employed in medicinal chemistry to enhance bioavailability and binding affinity . The 2-methoxy and 4-ethyl substituents on the aromatic rings likely influence solubility and intermolecular interactions, such as π-π stacking or hydrogen bonding .

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-17-12-14-18(15-13-17)29-16-22(19-8-4-5-9-20(19)26(29)30)25-27-24(28-32-25)21-10-6-7-11-23(21)31-2/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGESRWGNCIEISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Substitution Reactions: Introduction of the 4-ethylphenyl and 2-methoxyphenyl groups can be done through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the oxadiazole ring or the isoquinolinone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline and oxadiazole possess significant anticancer properties. The compound may function by targeting key pathways involved in cancer cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer types .

Key Findings:

  • Mechanism of Action: The compound may inhibit EGFR and other kinases involved in tumor growth.
  • In vitro Studies: Compounds with similar scaffolds demonstrated IC50 values indicating potent anti-proliferative effects against various cancer cell lines such as MCF-7 and Panc-1 .

Antimicrobial Properties

The dual-action potential of this compound extends to antimicrobial activity. Research into similar oxadiazole derivatives has shown effectiveness against bacterial strains by targeting microbial DNA gyrase, which is essential for bacterial DNA replication .

Key Findings:

  • Target Pathways: Inhibition of DNA gyrase can lead to bacterial cell death.
  • In vitro Efficacy: Compounds structurally related to the target compound have shown promising results against resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. Variations in substituents on the isoquinoline and oxadiazole moieties can significantly influence biological activity.

Table 1: Structure-Activity Relationship Insights

Compound VariantSubstituentActivity TypeIC50 Value (µM)
Base CompoundNoneAnticancer5.0
Variant A-OCH3Antimicrobial10.0
Variant B-ClAnticancer3.5

Synthesis and Evaluation of Derivatives

In a notable study, a series of isoquinoline derivatives were synthesized and evaluated for their pharmacological activities. The derivatives exhibited varying degrees of anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Study Highlights:

  • Synthesis Methodology: Multi-step synthetic routes were employed to create derivatives with targeted modifications.
  • Evaluation Techniques: In vitro assays including MTT assays for cell viability and flow cytometry for apoptosis detection were utilized.

Pharmacological Evaluation

A comprehensive pharmacological evaluation revealed that certain derivatives not only inhibited cancer cell growth but also displayed low toxicity profiles in normal cells, suggesting a therapeutic window for clinical applications .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in substituents and heterocyclic cores (Table 1). For example:

  • 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one () replaces the isoquinoline core with a phthalazinone system and substitutes the 4-ethylphenyl group with a simple phenyl ring.
  • 1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-amine () incorporates a triazole ring instead of isoquinoline, which could alter electronic properties and hydrogen-bonding capacity .
  • 2-{[4-Allyl-5-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone () replaces the oxadiazole with a triazole-thioether group, introducing a sulfur atom that may enhance lipophilicity .

Table 1. Structural Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Heteroatom Features
Target Compound Isoquinoline 4-Ethylphenyl, 2-Methoxyphenyl-oxadiazole N,O-rich oxadiazole
4-[3-(4-Methoxyphenyl)-Oxadiazol-5-yl]-2-phenylphthalazin-1-one () Phthalazinone Phenyl, 4-Methoxyphenyl-oxadiazole Oxadiazole with methoxy group
1-(4-Ethoxyphenyl)-Triazol-5-amine () Triazole 4-Ethoxyphenyl, 4-Methoxyphenyl-oxadiazole Triazole-amine hybrid
2-{[Triazol-3-yl]sulfanyl}-ethanone () Isoquinoline-thioether Allyl, 2-Methoxyphenyl-triazole S-containing thioether linkage
Physicochemical Properties
  • Hydrogen-Bonding Capacity : The oxadiazole and methoxy groups provide 6 H-bond acceptors (similar to ), favoring interactions with biological targets .
Theoretical and Computational Insights

Density functional theory (DFT) studies on analogous compounds () highlight the importance of exact-exchange terms in modeling electron-withdrawing groups like oxadiazoles. For example, Becke’s 1988 functional accurately predicts the electronic properties of methoxyphenyl-oxadiazole systems, suggesting the target compound’s stability under physiological conditions .

Biological Activity

The compound 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its complex structure, featuring an isoquinoline core and functional groups such as methoxy and oxadiazole, suggests a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3C_{24}H_{24}N_{4}O_{3} with a molecular weight of approximately 416.47 g/mol. The structural features include:

  • Isoquinoline moiety : Known for various pharmacological activities.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer properties.
  • Methoxy and ethyl substitutions : These groups can influence the lipophilicity and biological activity of the compound.
PropertyValue
Molecular FormulaC24H24N4O3
Molecular Weight416.47 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammatory pathways. For instance, compounds containing oxadiazole rings have been shown to inhibit kinases and other enzymes critical for tumor growth .
  • Receptor Modulation : It could interact with specific receptors in the body, potentially modulating pathways related to pain, inflammation, or cancer .
  • Oxidative Stress Induction : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to apoptosis .

Biological Activity Studies

Several studies have investigated the biological activities of similar compounds with oxadiazole and isoquinoline structures. Here are some relevant findings:

Anticancer Activity

In vitro studies have demonstrated that related oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : Compounds similar to the target compound showed IC50 values in the nanomolar range against breast and glioblastoma cancer cell lines . This suggests potential for further development as anticancer agents.

Antimicrobial Activity

Research has indicated that oxadiazole-containing compounds possess antimicrobial properties:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been noted:

  • COX Inhibition : Some studies reported that oxadiazole derivatives inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Case Studies

  • Case Study 1 : A derivative containing an oxadiazole ring was tested for its ability to inhibit RET kinase activity. This study found that the compound significantly reduced cell proliferation in RET-driven cancers .
  • Case Study 2 : Another study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the phenyl groups enhanced cytotoxicity against glioblastoma cells .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) using Design of Experiments (DoE) principles. For heterocyclic systems like oxadiazoles, consider Pd-catalyzed cross-coupling reactions (as in ) or nucleophilic substitution under anhydrous conditions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol (as demonstrated in ) can enhance purity. Monitor intermediates using LC-MS or TLC for real-time optimization .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in dihydroisoquinoline core).
  • X-ray crystallography : Resolve stereochemistry and confirm oxadiazole/isoquinoline ring conformations (as in ).
  • HRMS : Validate molecular formula (e.g., C26H21N3O3) with <2 ppm mass error.
  • IR spectroscopy : Identify carbonyl (C=O) and oxadiazole (C=N) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Perform orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to validate target specificity. Use machine learning (ML) models ( ) to correlate structural features (e.g., oxadiazole electron density) with activity trends. Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and apply statistical tools (ANOVA, Tukey’s test) to assess significance of variations .

Q. What experimental designs are suitable for studying environmental fate and transformation pathways?

  • Methodological Answer : Adopt a tiered approach:

  • Laboratory : Simulate abiotic degradation (hydrolysis, photolysis) under controlled pH/light conditions ( ).
  • Field : Use randomized block designs with split-split plots ( ) to evaluate soil adsorption and bioaccumulation in model organisms.
  • Computational : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and ecotoxicity .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Methodological Answer :

  • Synthetic modifications : Introduce substituents at the 4-ethylphenyl or 2-methoxyphenyl groups to modulate lipophilicity (logP) and hydrogen-bonding capacity.
  • In silico modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and molecular docking ( ) to predict binding affinities.
  • Biological assays : Test analogs against isoform-specific targets (e.g., kinase isoforms) to identify selectivity drivers .

Q. What strategies mitigate toxicity risks during preclinical development?

  • Methodological Answer :

  • In vitro screens : Assess hepatotoxicity (e.g., CYP450 inhibition in HepG2 cells) and genotoxicity (Ames test).
  • In vivo models : Use split-plot designs ( ) to evaluate dose-dependent effects in rodents.
  • Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS and design prodrugs to minimize off-target effects .

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